molecular formula C38H26O4 B14497823 1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) CAS No. 63556-92-3

1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)

Cat. No.: B14497823
CAS No.: 63556-92-3
M. Wt: 546.6 g/mol
InChI Key: AVYIKPXITUGFNJ-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) is a complex organic compound with a unique structure that includes a phenylene group, carbonyl groups, and fluorene moieties.

Preparation Methods

The synthesis of 1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,4-phenylenebis(carbonyl chloride) with 9H-fluorene-6,3-diyl diethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biology: Research has explored the compound’s potential as a fluorescent probe for biological imaging due to its unique fluorescence characteristics.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) can be compared with similar compounds such as:

Properties

CAS No.

63556-92-3

Molecular Formula

C38H26O4

Molecular Weight

546.6 g/mol

IUPAC Name

1-[6-[4-(6-acetyl-9H-fluorene-3-carbonyl)benzoyl]-9H-fluoren-3-yl]ethanone

InChI

InChI=1S/C38H26O4/c1-21(39)25-7-9-27-15-29-11-13-31(19-35(29)33(27)17-25)37(41)23-3-5-24(6-4-23)38(42)32-14-12-30-16-28-10-8-26(22(2)40)18-34(28)36(30)20-32/h3-14,17-20H,15-16H2,1-2H3

InChI Key

AVYIKPXITUGFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CC3=C2C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(CC7=C6C=C(C=C7)C(=O)C)C=C5)C=C1

Origin of Product

United States

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